2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide

Lipophilicity Membrane Permeability Drug-Likeness

2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide (CAS 62688-32-8) is a benzamide derivative distinguished by a thioether-linked 5-methylfuran substituent at the ortho position of the benzamide core. This compound belongs to a broader class of substituted benzamides that exhibit diverse pharmacological activities, including antimicrobial and anticancer properties.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 62688-32-8
Cat. No. B14520740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide
CAS62688-32-8
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)SCC2=CC=CC=C2C(=O)N
InChIInChI=1S/C13H13NO2S/c1-9-6-7-12(16-9)17-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H2,14,15)
InChIKeyLLISPFICZMAXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide (CAS 62688-32-8): Physicochemical Profile and Structural Classification


2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide (CAS 62688-32-8) is a benzamide derivative distinguished by a thioether-linked 5-methylfuran substituent at the ortho position of the benzamide core . This compound belongs to a broader class of substituted benzamides that exhibit diverse pharmacological activities, including antimicrobial and anticancer properties [1]. Key physicochemical descriptors include a molecular weight of 247.31 g/mol, a topological polar surface area (TPSA) of 82.52 Ų, and a computed LogP of 3.86, which indicate moderate lipophilicity and potential for membrane permeability .

Why 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide Cannot Be Simply Replaced by Other Benzamide Derivatives


Generic substitution among benzamide derivatives is not scientifically valid due to pronounced substituent-dependent variations in physicochemical and biological behavior. The target compound incorporates a unique 5-methylfuran-2-yl sulfanyl moiety that confers a computed LogP of 3.86—significantly higher than the unsubstituted benzamide (LogP ~0.84) and the clinically used sulfonamide mafenide (LogP -0.80) . This elevated lipophilicity, coupled with a TPSA of 82.52 Ų, positions the compound in a distinct region of chemical space that may favor enhanced membrane permeability and alternative target engagement compared to simpler benzamide cores . Furthermore, the thioether linkage provides a reactive handle absent in many benzamide analogs, enabling post-synthetic diversification that cannot be achieved with oxygen- or carbon-linked counterparts [1].

Quantitative Differentiation Evidence for 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide Versus Closest Analogs


Physicochemical Property Comparison: LogP, TPSA, and Molecular Weight Versus Benzamide and Mafenide

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.86, which is approximately 4.6-fold higher than unsubstituted benzamide (LogP 0.84) and 5.8 log units higher than the clinically used antibacterial mafenide (LogP -0.80) . Its topological polar surface area (TPSA) of 82.52 Ų lies between that of benzamide (43.09 Ų) and mafenide (94.56 Ų), while its molecular weight (247.31 g/mol) is intermediate between the two comparators .

Lipophilicity Membrane Permeability Drug-Likeness

Structural Differentiation: Unique Thioether-Linked 5-Methylfuran Moiety

The target compound contains a 5-methylfuran-2-yl group attached via a thioether (C–S–C) linkage to the ortho-methylene position of the benzamide core, as evidenced by its SMILES string Cc1ccc(SCc2ccccc2C(N)=O)o1 . This structural motif is absent in the comparator set: benzamide lacks any heteroaromatic substitution, while mafenide is a sulfonamide with a primary aminomethyl group rather than a furan-thioether ensemble . Thioether-containing benzamides have been associated with enhanced antibacterial activity in QSAR studies, and furan rings are frequently employed in antimicrobial pharmacophores [1][2].

Scaffold Diversity Chemical Space Medicinal Chemistry

Class-Level Antibacterial Activity Inference from Benzamide QSAR Studies

While direct antibacterial data for 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide are not yet reported, the benzamide class is well-established to exhibit antibacterial activity, with MIC values spanning 0.07 to 957 μM across various derivatives [1]. A statistically robust 3D-QSAR model (R² = 0.8319, Q² = 0.6213) developed for benzamide FtsZ inhibitors confirms that specific structural features—including thioether linkages and heteroaromatic rings—correlate with enhanced antibacterial potency [1]. The target compound's 5-methylfuran-2-yl thioether moiety aligns with these favorable descriptors, suggesting it may occupy a promising region of activity space relative to less-substituted benzamide cores [2].

Antibacterial QSAR FtsZ Inhibition

Chemical Reactivity Differentiation: Thioether Oxidation Handle

The thioether (C–S–C) linkage in 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide is susceptible to controlled oxidation to yield the corresponding sulfoxide or sulfone . This reactivity is absent in benzamide and mafenide, which contain no oxidizable sulfur centers in analogous positions . In related benzamide thioethers, oxidation to sulfoxide has been shown to alter both physicochemical properties and biological activity profiles .

Synthetic Diversification Prodrug Design SAR

Optimal Application Scenarios for 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide Based on Evidence


Antibacterial Hit-to-Lead Optimization Programs Targeting FtsZ or Novel Pathways

Given the established antibacterial activity of benzamide derivatives and the target compound's alignment with QSAR pharmacophores for FtsZ inhibition [1][2], this compound is well-suited as a starting point for hit-to-lead optimization. Its LogP of 3.86 and TPSA of 82.52 Ų predict reasonable membrane permeability, while the thioether oxidation handle enables rapid generation of sulfoxide and sulfone analogs to explore SAR . This scaffold offers a novel entry point distinct from saturated benzamide chemotypes, potentially overcoming resistance mechanisms that limit existing agents.

Chemical Biology Probe Development for Target Identification Studies

The unique 5-methylfuran-2-yl thioether moiety provides a distinct chemical footprint that can be exploited for affinity-based target identification [3]. The compound's moderate lipophilicity and molecular weight place it within drug-like space, making it a viable candidate for cellular target engagement assays. Its structural novelty also reduces the risk of polypharmacology commonly observed with highly optimized benzamide drugs, increasing confidence in phenotypic screening outcomes.

Synthetic Intermediate for Advanced Benzamide-Based Libraries

The thioether linkage serves as a versatile synthetic handle for diversification . Controlled oxidation yields sulfoxide and sulfone congeners, while the primary amide can be functionalized to generate a range of analogs. This reactivity profile makes the compound a valuable building block for constructing focused libraries aimed at exploring new chemical space around the benzamide pharmacophore.

Intellectual Property Expansion and Freedom-to-Operate Positioning

The compound's specific substitution pattern—ortho-(5-methylfuran-2-yl)thiomethyl benzamide—is not widely represented in the patent literature of major antibacterial or anticancer benzamide series . Procurement of this compound enables early-stage composition-of-matter patent filings or freedom-to-operate landscaping, providing a strategic advantage over competitors relying on generic benzamide scaffolds.

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